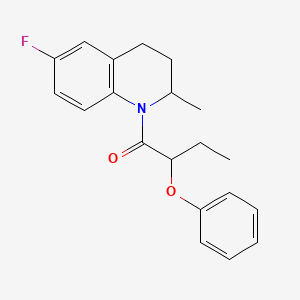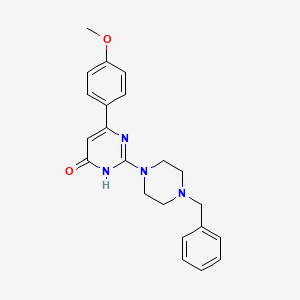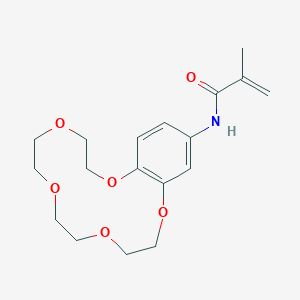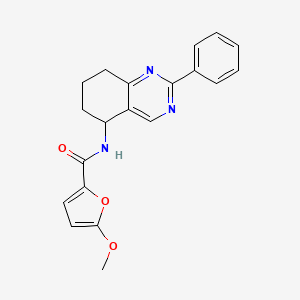![molecular formula C16H15N5O2 B5972108 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol is a chemical compound that belongs to the class of triazine derivatives. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves its binding to the ATP-binding site of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This binding prevents the phosphorylation of the retinoblastoma protein (Rb), which is involved in cell cycle regulation. Inhibition of Rb phosphorylation leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has also been studied for its effects on other biochemical and physiological processes. It has been shown to inhibit the replication of hepatitis B virus and the growth of Plasmodium falciparum, the parasite that causes malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol in lab experiments is its potent inhibitory activity against 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This makes it a valuable tool for studying cell cycle regulation and the effects of CDK inhibition on cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. One area of focus is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves the reaction of 4-methoxyaniline with cyanogen bromide to form 4-cyano-2-methoxyaniline. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base to form the desired product.
Applications De Recherche Scientifique
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol, which are involved in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
6-anilino-4-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-7-12(8-10-13)18-15-19-14(20-16(22)21-15)17-11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWHDYMGWXZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)


![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972087.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)
